molecular formula C11H11Cl2NO3 B12685876 Ethyl 3',4'-dichloromalonanilate CAS No. 15386-79-5

Ethyl 3',4'-dichloromalonanilate

Cat. No.: B12685876
CAS No.: 15386-79-5
M. Wt: 276.11 g/mol
InChI Key: CNEMRDJLOBQPHT-UHFFFAOYSA-N
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Description

Ethyl 3’,4’-dichloromalonanilate is an organic compound that belongs to the class of malonanilates It is characterized by the presence of ethyl and dichloro substituents on the malonanilate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3’,4’-dichloromalonanilate typically involves the reaction of ethyl malonate with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of ethyl 3’,4’-dichloromalonanilate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3’,4’-dichloromalonanilate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted malonanilates.

Scientific Research Applications

Ethyl 3’,4’-dichloromalonanilate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3’,4’-dichloromalonanilate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl malonate: A related compound with similar reactivity but lacking the dichloro substituents.

    3,4-Dichloroaniline: Shares the dichloro substituents but differs in the core structure.

    Malonanilates: A broader class of compounds with varying substituents on the malonanilate core.

Uniqueness

Ethyl 3’,4’-dichloromalonanilate is unique due to the presence of both ethyl and dichloro substituents, which confer specific chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

IUPAC Name

ethyl 3-(3,4-dichloroanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)6-10(15)14-7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEMRDJLOBQPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934861
Record name N-(3,4-Dichlorophenyl)-3-ethoxy-3-oxopropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15386-79-5
Record name Malonanilic acid, 3',4'-dichloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,4-Dichlorophenyl)-3-ethoxy-3-oxopropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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